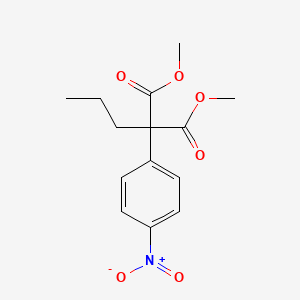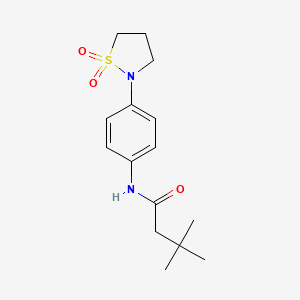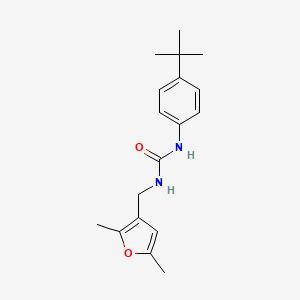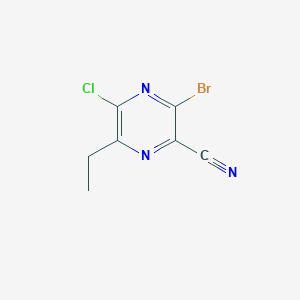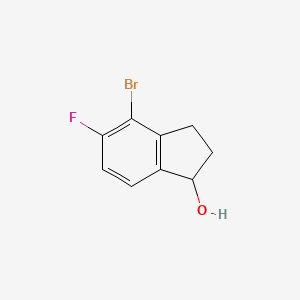
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the CAS Number: 1443652-82-1 . It has a molecular weight of 231.06 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8,12H,2,4H2 . This indicates the presence of a bromine atom, a fluorine atom, and a hydroxyl group in the indene ring structure.
Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 231.06 . The InChI code is 1S/C9H8BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8,12H,2,4H2 .
Applications De Recherche Scientifique
OLED Device Efficiency Enhancement
New fluoro derivatives, including Ph2N-containing oligo(arylenevinylene) derivatives, demonstrate high fluorescence efficiency with quantum yields ranging from 0.93 to 0.68. These oligomers show potential in OLED devices, offering remarkable external quantum efficiency values and maximum brightness, indicating the potential of fluoro-containing oligomers in enhancing OLED device performance (H.‐C. Li et al., 2007).
Structural Analysis of Halogenated Compounds
The structure of 4-halo-1,2,3,5-dithiadiazolyl radicals, including fluoro derivatives, was investigated through crystallography, showing significant findings on intradimer S···S contacts. This research contributes to understanding the structural aspects of halogenated compounds, which could inform the design of materials with specific properties (C. Knapp et al., 2005).
Synthesis of Biologically Active Compounds
The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is significant for creating biologically active compounds. This research outlines a multi-step synthesis process, offering insights into methodologies that could be applied to develop new therapeutic agents (Linxiao Wang et al., 2016).
Halogen and Ethynyl Substituent Interchangeability
Research on bromo- and fluoro-substituted ethynylbenzenes explores the interchangeability of halogen and ethynyl substituents, affecting solid-state structures. This study provides valuable information for the design and development of materials with tailored properties for various applications (James M. A. Robinson et al., 1998).
Claisen Rearrangements and Fluorine Substituents
Investigations into Claisen rearrangements involving vinyl fluorides highlight the significance of fluorine substituents in chemical transformations. This research has implications for the development of synthetic strategies for creating compounds with desired structural features (Frank Tranel, G. Haufe, 2004).
Chirality Probes and Halogenation Protocol
Studies on pseudotetrahedral polyhaloadamantanes, including bromo and fluoro derivatives, utilize a novel halogenation protocol. This work contributes to the understanding of chirality and its application in molecular probes, which can be pivotal in pharmaceutical research and development (P. Schreiner et al., 2002).
Propriétés
IUPAC Name |
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8,12H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHCTVQRWNANTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2841330.png)

![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2841334.png)
![[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2841337.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/no-structure.png)

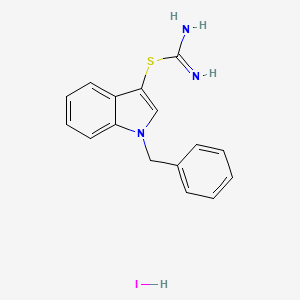
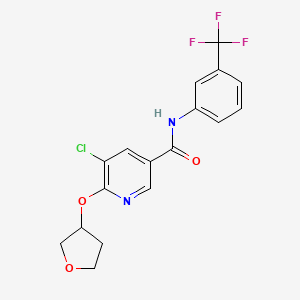
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2841348.png)
